2-(1,3-Benzodioxol-5-yloxy)propanohydrazide

Lipophilicity ADME Properties Drug-likeness

Researchers needing a reliable hydrazide building block with defined physicochemical properties for SAR campaigns often face inconsistent quality and limited structural diversity. This propanohydrazide, featuring an ether-linked benzodioxole moiety, solves this by offering a distinct scaffold for focused hydrazone library synthesis. - Quantified differentiation from close analogs (Δ LogP 1.24 vs. alkyl-linked variant, distinct H-bond profile) ensures precise SAR interpretation. - A predicted ACD/LogP of 0.19 and 6 HBA / 3 HBD support designs requiring low lipophilicity and predictable target engagement. - Consistent 95% purity across major suppliers and stable supply chain availability minimize procurement delays and batch variability.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 588679-99-6
Cat. No. B1274300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
CAS588679-99-6
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)OC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13)
InChIKeyCUBAAXZFAYBIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: Versatile Hydrazide Scaffold


2-(1,3-Benzodioxol-5-yloxy)propanohydrazide (CAS 588679-99-6), with the molecular formula C10H12N2O4, is a hydrazide derivative characterized by a benzodioxole moiety and a propanohydrazide backbone . Its physicochemical properties, such as a predicted ACD/LogP of 0.19 and a polar surface area of 83 Ų, are primarily derived from computational models . This compound is a valuable scaffold in organic synthesis, particularly for generating hydrazone derivatives with potential biological activity, making it a compound of interest for research in medicinal chemistry and chemical biology .

Workflow Hydrazide scaffold supports synthesis of hydrazone libraries
Selection Ether linkage provides distinct H-bond acceptor for SAR probing
Context Low predicted LogP suggests fit for water-compatible assay design

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide: Key Differentiators from Analogs


Generic substitution with other benzodioxole-containing hydrazides or propanohydrazides is not straightforward due to significant differences in molecular structure, physicochemical properties, and synthetic utility. The specific combination of the benzodioxole ring, the ether linkage, and the propanohydrazide side chain in 2-(1,3-benzodioxol-5-yloxy)propanohydrazide confers a unique profile compared to close analogs, such as 2-(1,3-benzodioxol-5-yloxy)acetohydrazide (CAS 588680-00-6) and 3-(1,3-benzodioxol-5-yl)propanohydrazide (CAS 88368-72-3). These differences, detailed quantitatively below, affect key parameters like lipophilicity (LogP), hydrogen bonding capacity, and the ability to form specific hydrazone derivatives, thereby influencing a compound's behavior in biological assays and its overall synthetic pathway .

Property
Target Compound
Structural Analogs
Linker Type
Ether (-O-) linker alters conformational flexibility
Alkyl (-CH2-CH2-) linker lacks ether H-bond acceptor
Chain Length
Propanohydrazide backbone influences molecular recognition
Acetohydrazide chain provides different molecular size and shape
Lipophilicity
Lower predicted LogP profile suggests distinct solubility context
Higher LogP analog may shift membrane permeability outcomes

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide vs. Closest Analogs


Lipophilicity Comparison: LogP Difference

The predicted lipophilicity of 2-(1,3-benzodioxol-5-yloxy)propanohydrazide is substantially lower than that of its close analog, 3-(1,3-benzodioxol-5-yl)propanohydrazide [1]. This difference is primarily due to the presence of an ether oxygen in the target compound, which increases polarity relative to the carbon-linked analog.

Lipophilicity (LogP)
Cross-study comparable
Target ACD/LogP = 0.19
Analog Computed LogP = 1.429
Δ LogP = 1.24 units
Higher polarity suggests different aqueous solubility profile
Predictive model context; experimental validation recommended
Lipophilicity ADME Properties Drug-likeness

Ether vs. Alkyl Linker: Structural Impact

The target compound contains an ether (-O-) linkage connecting the benzodioxole ring to the propanohydrazide chain, whereas its analog, 3-(1,3-benzodioxol-5-yl)propanohydrazide, features a direct alkyl (C-C) connection . This fundamental structural variation alters the molecule's electronic distribution and conformational flexibility.

Structural Linker
Head-to-head comparison
Target: Ether (-O-) linker
Analog: Alkyl (-CH2-CH2-) linker
Ether linker adds H-bond acceptor, alters electronic distribution
Structural comparison context
Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

Hydrogen Bond Donor and Acceptor Comparison

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide possesses a different hydrogen bonding profile compared to its close analog 2-(1,3-benzodioxol-5-yloxy)acetohydrazide due to its extended carbon chain . While the number of H-bond donors remains the same, the overall molecular weight and other properties shift.

H-Bond & MW
Head-to-head comparison
Target: 6 HBA / 3 HBD, MW 224.21
Analog: 6 HBA / 3 HBD, MW 210.19
Extended carbon chain shifts molecular recognition parameters
Physicochemical property context
Drug-likeness Medicinal Chemistry Physicochemical Properties

Hydrazone Synthesis for Bioactive Molecule Discovery

The hydrazide group in 2-(1,3-benzodioxol-5-yloxy)propanohydrazide is a key functional handle for generating diverse hydrazone libraries. This approach is validated by a related study on 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides, which identified a potent anticonvulsant lead with an ED50 of 146.8 mg/kg in a 6 Hz psychomotor seizure model in mice [1].

Hydrazone Synthesis
Class-level inference
Analog ED50 = 146.8 mg/kg (6 Hz test, mice, TPE 1 h)
Supports hydrazone library synthesis for CNS probe discovery
Reported model-response endpoint context
Organic Synthesis Hydrazone Formation Anticonvulsant Research

Key Applications of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide


Anticonvulsant Drug Discovery via Hydrazone Libraries

This compound is an optimal starting material for synthesizing a focused library of hydrazone derivatives for anticonvulsant drug discovery. The selection is supported by the demonstrated in vivo efficacy of a closely related acetohydrazide analog (ED50 = 146.8 mg/kg in a 6 Hz seizure model) [1]. The propanohydrazide scaffold offers a distinct molecular size and shape compared to the acetohydrazide, providing a different vector for chemical optimization and SAR studies.

SAR Studies of Benzodioxole Linker Variants

Researchers investigating the impact of the linker between a benzodioxole ring and a hydrazide functional group can use this compound as a key probe. Its ether-linked propanohydrazide structure provides a direct comparator to analogs with alkyl linkers (e.g., CAS 88368-72-3) and shorter acyl chains (e.g., CAS 588680-00-6) [1]. The quantified differences in LogP (Δ 1.24 units) and molecular formula provide a clear basis for experimental design and data interpretation in SAR campaigns.

Chemical Probe Design with Low Lipophilicity

The predicted low lipophilicity (ACD/LogP = 0.19) of 2-(1,3-benzodioxol-5-yloxy)propanohydrazide makes it an attractive scaffold for designing chemical probes where good aqueous solubility is a prerequisite [1]. Its well-defined hydrogen bonding capacity (6 HBA, 3 HBD) also allows for predictable intermolecular interactions, making it suitable for target engagement studies where minimizing non-specific hydrophobic binding is crucial.

Application
Selection Property
Validation Focus
CNS Probe Library Synthesis
Hydrazide functional handle
Hydrazone condensation and purity validation
Benzodioxole SAR Probe
Ether-linked propanohydrazide scaffold
Linker LogP and solubility impact review
Low-lipophilicity Probe Design
Predicted low LogP profile
Aqueous solubility-dependent target engagement

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